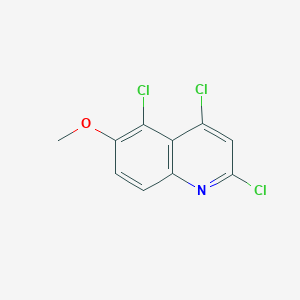

![molecular formula C9H17ClN2O B2490132 (3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride CAS No. 2470279-71-9](/img/structure/B2490132.png)

(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is prevalent in medicinal chemistry due to its versatile properties. Its non-planarity, sp3-hybridization, and contribution to stereochemistry make it an essential feature in designing compounds for human disease treatment. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol, have been studied extensively, highlighting their role in pharmacophore exploration, increasing three-dimensional coverage, and influencing biological activity through steric factors. These studies emphasize the importance of the pyrrolidine scaffold in medicinal chemistry, particularly in drug discovery for various biological profiles (Li Petri et al., 2021).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine is a significant scaffold in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. It's frequently used in patents and has been associated with a broad range of kinase targets. This versatility is attributed to its structural similarity to both pyrrolo[2,3-b]pyridine and indazole, allowing it to achieve multiple kinase binding modes. The scaffold's application in kinase inhibitors is substantial, with its role in forming key interactions in the kinase pocket, providing potency, selectivity, and flexibility in inhibitor design (Wenglowsky, 2013).

Supramolecular Capsules from Calixpyrrole Scaffolds

Calixpyrrole scaffolds are essential in constructing supramolecular capsules, with calix[4]pyrroles being the most commonly used units due to their synthesis ease. These scaffolds, though less common compared to calix[4]arenes, offer diverse approaches for assembling molecular capsules, such as direct or mediated rim-to-rim interactions and hydrogen-bonding groups forming templated capsules. They also facilitate the creation of capsules with functionalized interiors and properties beneficial for binding electron-poor guests, highlighting their potential in supramolecular chemistry (Ballester, 2011).

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to identify the exact biochemical pathways affected by EN300-27082491 . Indole derivatives, which share some structural similarities with this compound, have been found to interact with multiple receptors and influence a variety of biochemical pathways .

Result of Action

Based on the biological activities of structurally similar compounds, it’s possible that en300-27082491 could have a range of effects, depending on the specific targets it interacts with .

Direcciones Futuras

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action. For example, small-molecule TRK inhibitors are important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Propiedades

IUPAC Name |

(3aS,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-9(2)7-6(11-8(9)12)4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,11,12);1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUUDRFTJDLVFT-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(CCCN2)NC1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@H](CCCN2)NC1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2490050.png)

![3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2490053.png)

![4-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-2-carboxylic acid](/img/structure/B2490054.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2490062.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)